molecular formula C18H18N4O3 B2620698 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898651-85-9

6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2620698
CAS No.: 898651-85-9
M. Wt: 338.367
InChI Key: YQEIEIJBMHXLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a benzyl group and a dimethoxyphenylamino group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Dimethoxyphenylamino Group: This step may involve nucleophilic substitution reactions using 3,4-dimethoxyaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or dimethoxyphenyl groups.

    Reduction: Reduction reactions could target the triazine ring or the nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the aromatic groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while substitution could introduce various functional groups onto the triazine ring.

Scientific Research Applications

6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-benzyl-1,2,4-triazin-5(4H)-one: Lacks the dimethoxyphenylamino group.

    3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one: Lacks the benzyl group.

Uniqueness

The presence of both the benzyl and dimethoxyphenylamino groups in 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-benzyl-3-(3,4-dimethoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-15-9-8-13(11-16(15)25-2)19-18-20-17(23)14(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEIEIJBMHXLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.